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Compound of Interest |

Compound Name: MFCD22382009
CAS No.: 1174751-92-8
Cat. No.: B6358048

Compound Identity: Diethyl 2-(2-(Boc-
amino)ethyl)malonate[1][2]
Executive Summary & Chemical Profile

MFCD22382009 (CAS: 1174751-92-8) is a bifunctional synthetic building block containing a
malonate diester (nucleophilic carbon source) and a Boc-protected amine (electrophile-
protected nitrogen).[2] It is primarily employed in the synthesis of pyrrolidones, ornithine
analogs, and specialized amino acid derivatives used in peptidomimetic drug design.[1]

Unlike direct bioactive inhibitors (e.g., Ferrostatin-1), MFCD22382009 functions as a pro-
reagent.[1][2] It requires chemical transformation (deprotection, hydrolysis, or cyclization) to
yield biologically active moieties.[1][2]

Physicochemical Specifications
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Property Specification Notes

Formula C14H25NOe

MW 303.35 g/mol

Appearance Colorless to pale yellow Low melting point

oil/solid

Solubility (Organic)

DCM, EtOAc, MeOH, DMSO
(>50 mM)

Highly soluble in polar aprotic

solvents

Solubility (Aqueous)

Insoluble

Requires hydrolysis to

solubilize in water

Stability

Stable at -20°C

Moisture sensitive (ester

hydrolysis risk)

Dosage & Concentration: Stoichiometric Guidelines

In synthetic chemistry, "dosage” translates to Molar Equivalents (eq) relative to the limiting

reagent, and "concentration” refers to the Molarity (M) of the reaction solvent.[1][2]

Recommended Reaction Parameters

Reaction Type

Solvent System

Reagent

Concentration (M)

Stoichiometry

TFA (10-20 eq) or HCI

Boc-Deprotection DCM or Dioxane 0.1M-05M
(4 M)
_ LiOH or NaOH (2.5 —
Ester Hydrolysis THF:H20 (3:[1][2]1) 0.2M
3.0eq)
Base (NaH/K2COs,
Alkylation DMF or THF 0.1M 1.1 eq) + Electrophile

(1.2 eq)

Cyclization (Lactam)

Toluene or Xylene

0.05 M (Dilute)

Acid Cat.[1][2]
(pTsOH, 0.1 eq) or
Heat
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Critical Application Note: For biological assays, MFCD22382009 is generally inactive in its
ester/Boc form.[1] If testing in cell culture, it must first be hydrolyzed to the di-acid or
deprotected to the amine.[1][2] If used directly as a negative control, typical screening

concentrations are 10 uM — 100 uM in <0.5% DMSO.[1]

Detailed Experimental Protocols
Protocol A: Selective Boc-Deprotection (Amine
Generation)

Objective: Removal of the tert-butoxycarbonyl group to liberate the primary amine for
subsequent cyclization or coupling.[1][2]

Materials:

MFCD22382009[1][3][4][5][6]

Trifluoroacetic acid (TFA) [CAS: 76-05-1][1][2]

Dichloromethane (DCM) (Anhydrous)[1][2]

Saturated NaHCOs solution[1]
Step-by-Step Methodology:

o Preparation: Dissolve 1.0 mmol (303 mg) of MFCD22382009 in 5 mL of anhydrous DCM (0.2
M final concentration). Chill to 0°C on an ice bath.

e Acid Addition: Add 2.5 mL of TFA dropwise (approx. 33% v/v). Caution: Exothermic reaction.
[1]

o Reaction: Remove ice bath and stir at Room Temperature (RT) for 2—4 hours.
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o Validation: Monitor by TLC (Visualize with Ninhydrin stain; free amine will turn purple/red).

[1](2]

o Work-up: Concentrate the mixture under reduced pressure to remove excess TFA/DCM.

o Neutralization: Redissolve residue in DCM and wash cautiously with saturated NaHCOs until
pH 7-8.

« |solation: Dry organic layer over MgSOQea, filter, and concentrate. Yields the amine-diester
intermediate.[1][2]

Protocol B: Cyclization to Pyrrolidone Derivative

Objective: Intramolecular cyclization of the deprotected amine to form a lactam ring
(pyrrolidone core), a common pharmacophore.[1]

Step-by-Step Methodology:

e Substrate: Use the crude amine precursor from Protocol A.

» Solvation: Dissolve in Toluene (0.1 M concentration).

o Catalysis: Add 10 mol% (0.1 eq) of p-Toluenesulfonic acid (pTsOH) or acetic acid.
o Reflux: Heat to reflux (110°C) for 12—24 hours.

o Mechanistic Insight: High temperature promotes the nucleophilic attack of the amine on
the ester carbonyl, releasing ethanol.[1]

 Purification: Cool to RT. Evaporate solvent.[1][2][7] Purify via flash column chromatography
(Hexane:EtOAc gradient).

Mechanistic Visualization

The following diagram illustrates the divergent synthetic pathways for MFCD22382009,
highlighting the transition from an inactive precursor to bioactive scaffolds.
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Figure 1: Synthetic divergence of MFCD22382009.[1][2] Pathway A leads to heterocyclic
lactams; Pathway B yields dicarboxylic acid derivatives.[1][2]

Troubleshooting & Validation
To ensure experimental success, apply the following self-validating checks:
e NMR Verification (*H NMR in CDCls):

o Starting Material: Look for Boc singlet (~1.4 ppm, 9H) and Ethyl quartet/triplet (~4.2/1.2
ppm).[1][2]

o Post-Deprotection: Disappearance of the 1.4 ppm singlet indicates successful Boc

removal.[1][2]

o Post-Cyclization: Disappearance of one Ethyl group set indicates lactam formation (loss of
EtOH).[1][2]

e TLC Monitoring:

o MFCD22382009 is UV inactive (weak).[1][2] Use lodine or Ninhydrin (after deprotection)
stains.[1][2]

o Rf Value: The amine product will be significantly more polar (lower Rf) than the Boc-
protected precursor.[1][2]
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e Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis.
John Wiley & Sons.[1][2][8] (Standard reference for Boc-deprotection protocols).

¢ PubChem Database.Diethyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)malonate (CID 5167076).
[1][2] National Center for Biotechnology Information.[1][2] Retrieved from [1][2]

¢ Fluorochem.Product Analysis: 2-(2-Boc-aminoethyl)malonic acid diethyl ester.[1][2][6]
Retrieved from [1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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